

A Technical Guide to the Historical Industrial Applications of Hexachloroethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexachloroethane*

Cat. No.: *B051795*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexachloroethane (C_2Cl_6), a chlorinated hydrocarbon, historically possessed a range of niche but significant industrial applications before its use was curtailed due to health and environmental concerns. This technical guide provides an in-depth review of the primary historical industrial uses of **hexachloroethane**, focusing on its applications in metallurgy, military pyrotechnics, and veterinary medicine. The document details the chemical principles underlying its utility, presents available quantitative data, and outlines the general protocols for its major applications. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand the historical context of this compound's industrial relevance.

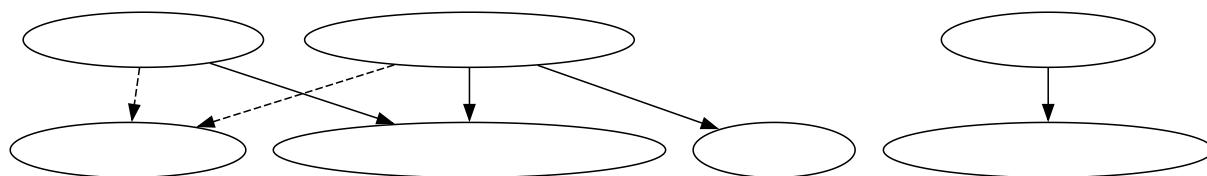
Introduction

Hexachloroethane is a non-flammable, crystalline solid with a camphor-like odor.^{[1][2]} At room temperature, it is a colorless solid that sublimes, or evaporates, when exposed to air.^{[2][3]} While its production and use have significantly diminished, particularly in the United States and Europe, understanding its past applications provides valuable insight into historical industrial practices and the evolution of chemical safety and regulation.^{[1][4]} This guide will explore the key sectors where **hexachloroethane** was once a critical component.

Core Industrial Applications

The industrial utility of **hexachloroethane** was primarily centered around three distinct areas: military and pyrotechnics, metallurgy, and veterinary medicine. A number of other uses have been identified, though many of these were likely discontinued or involved limited quantities.[\[1\]](#)

Military and Pyrotechnics: Smoke Generation


One of the most significant historical applications of **hexachloroethane** was in military smoke munitions, such as smoke pots, grenades, and projectiles.[\[1\]](#)[\[5\]](#)[\[6\]](#) These devices, often referred to as HC smoke, were used for screening, obscuring, and signaling purposes.[\[7\]](#)[\[8\]](#)

The smoke-generating formulation, known as HC smoke mixture, typically consisted of a mixture of **hexachloroethane**, zinc oxide, and granular aluminum.[\[9\]](#)[\[10\]](#) The exothermic reaction produces zinc chloride ($ZnCl_2$), which is the primary smoke-generating agent.[\[9\]](#)[\[10\]](#) The zinc chloride vapor condenses into fine, hygroscopic aerosol particles that absorb atmospheric moisture, creating a dense, persistent grey-white smoke.[\[10\]](#)

The fundamental chemical reaction can be summarized as:

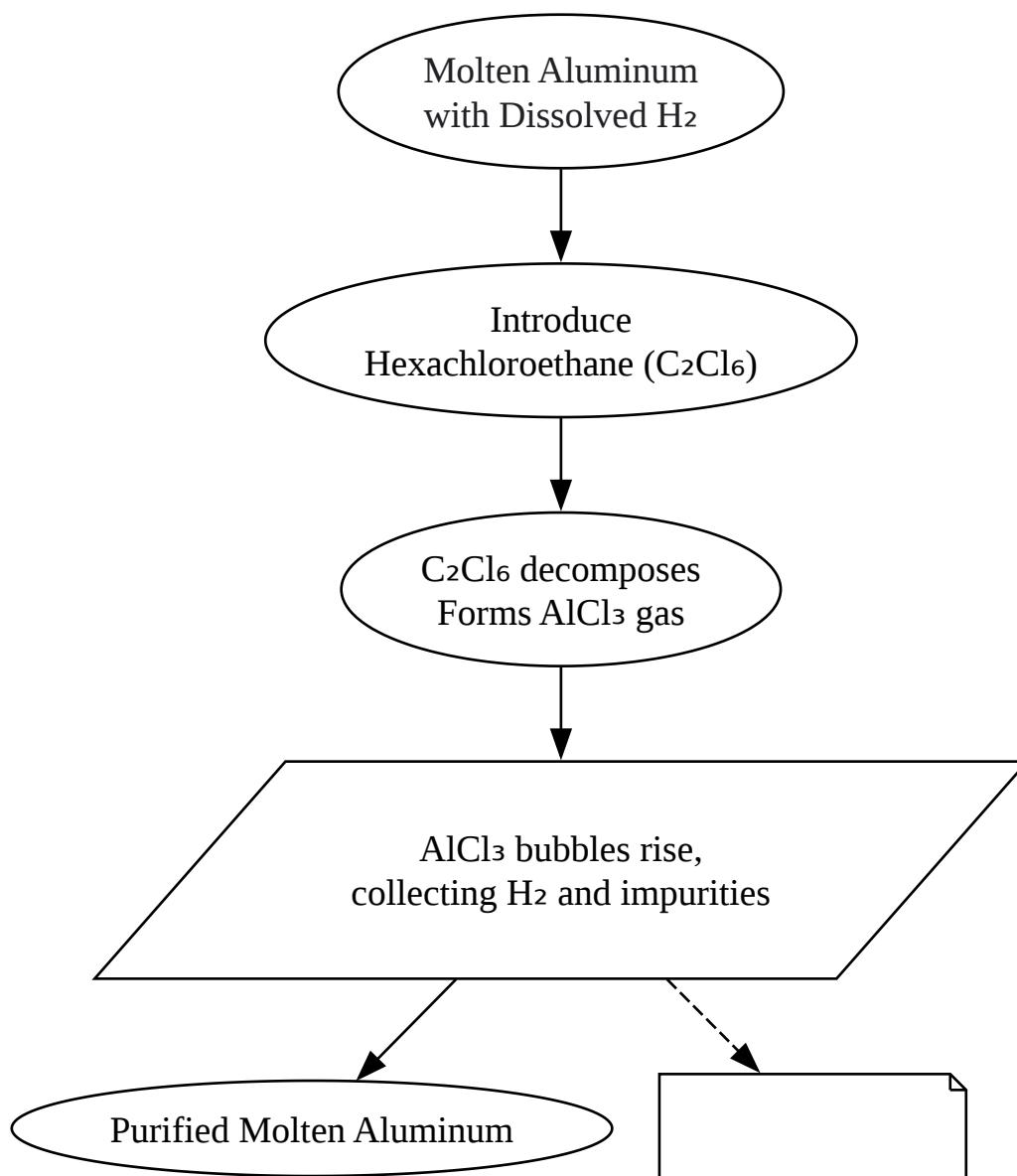
Other byproducts can include zinc oxychlorides, hydrochloric acid, carbon monoxide, phosgene, and other chlorinated organic compounds.[\[10\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

The following provides a general protocol for the composition of the AN-M8 smoke grenade, a common military application of **hexachloroethane**.

Materials:

- **Hexachloroethane** (C_2Cl_6): Approximately 46.7% by weight[[10](#)]
- Zinc Oxide (ZnO): Approximately 46.7% by weight[[10](#)]
- Granular Aluminum (Al): Approximately 6% by weight[[10](#)]
- Ignition Source (e.g., pyrotechnic starter)


Procedure:

- The components are intimately mixed to ensure a homogenous composition.
- The mixture is packed into a canister, typically with a central ignition train.
- Upon activation of the ignition source, the exothermic reaction is initiated, leading to the rapid generation of smoke.

Metallurgy: Degassing of Molten Metals

Hexachloroethane was extensively used in the metallurgical industry, particularly in aluminum foundries, as a degassing agent.[[1](#)][[6](#)][[12](#)] Its purpose was to remove dissolved hydrogen gas and other impurities from molten aluminum and its alloys.[[6](#)][[12](#)]

When introduced into molten aluminum, **hexachloroethane** decomposes to form aluminum chloride ($AlCl_3$) and other volatile chlorides. These gaseous products bubble through the molten metal, collecting dissolved hydrogen and floating solid impurities to the surface, where they can be skimmed off. This process, known as fluxing or degassing, improves the final quality and structural integrity of the cast metal.[[13](#)]

[Click to download full resolution via product page](#)

While specific parameters would vary based on the alloy and foundry practices, the general procedure is as follows:

Materials:

- **Hexachloroethane**, typically in tablet or pellet form.
- Plunging bell or similar device.

Procedure:

- The aluminum or aluminum alloy is brought to a molten state in a furnace.
- A pre-determined quantity of **hexachloroethane** tablets is placed in a plunging bell.
- The bell is submerged into the molten metal.
- The **hexachloroethane** vaporizes and reacts, releasing gaseous chlorides that bubble through the melt.
- The treatment continues for a specified duration to ensure thorough degassing.
- The dross (impurities and slag) that floats to the surface is skimmed off before casting.

The use of **hexachloroethane** for this purpose has been largely phased out in the United States and the European Union due to the emission of toxic chlorinated compounds.[\[1\]](#)[\[4\]](#)

Veterinary Medicine: Anthelmintic

In the mid-20th century, **hexachloroethane** was used as an anthelmintic in veterinary medicine, primarily for the treatment of liver flukes in sheep and cattle.[\[1\]](#)[\[5\]](#) It was marketed under trade names such as Avlothane, Distokal, Distopan, and Distopin.[\[9\]](#)[\[14\]](#)

Hexachloroethane was typically administered orally to livestock as a drench or in a bolus form. The dosage would be calculated based on the animal's weight. However, the U.S. Food and Drug Administration (FDA) withdrew its approval for this application in 1971, and it is no longer used for this purpose.[\[1\]](#)[\[4\]](#)

Other Historical Applications

Hexachloroethane had several other minor industrial uses, many of which have been discontinued:

- Polymer Additive: Used as a plasticizer for cellulose esters and as a flame retardant.[\[1\]](#)[\[5\]](#)
- Lubricants: An ingredient in extreme-pressure lubricants.[\[1\]](#)[\[9\]](#)
- Pesticides: A component in some fungicidal and insecticidal formulations.[\[1\]](#)[\[6\]](#)

- Other Uses: Included as a moth repellent, a rubber accelerator, and in the production of synthetic diamonds.[\[1\]](#)[\[9\]](#)

Quantitative Data

The production and importation of **hexachloroethane** in the United States saw significant fluctuations before its decline.

Year(s)	U.S. Production/Import Volume (Pounds)	Reference
1966-1977 (Annual Avg. at one facility)	192,802	[1]
1976 (Imports)	1.6 million	[1]
1977 (Imports)	> 2 million	[1]
1985 (Imports)	2.5 million	[1]
1986 (Imports)	4.5 million	[1]
1986 (Production + Imports)	10 million - 50 million	[1]
1990 (Production + Imports)	1 million - 10 million	[1]
1994 (Production + Imports)	10 million - 50 million	[1]
1998 (Production + Imports)	500,000 - 1 million	[1]
2002 (Production + Imports)	10,000 - 500,000	[1]
2006 (Production + Imports)	1 million - 10 million	[1]

Table 1: U.S. Production and Import Volumes of **Hexachloroethane**

Application (1970s)	Percentage of Use	Reference
Military Smoke & Pyrotechnics	~50%	[1]
Aluminum Degassing	30% - 40%	[1]
Veterinary Anthelmintic	10% - 20%	[1]

Table 2: Estimated Distribution of **Hexachloroethane** Use in the 1970s

Conclusion

The historical industrial applications of **hexachloroethane** highlight its versatility as a chemical compound, particularly in high-temperature and reactive environments. From providing battlefield concealment to purifying molten metals and treating livestock, its uses were diverse. However, growing awareness of its toxicity and environmental persistence has led to a significant decline in its industrial use. This guide serves as a historical record of these applications, providing a technical foundation for understanding the compound's past industrial significance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Hexachloroethane | Cl₃CCl₃ | CID 6214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexachloroethane | ToxFAQs™ | ATSDR [www.cdc.gov]
- 4. Hexachloroethane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Fact sheet: Hexachloroethane — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 7. blog.ucs.org [blog.ucs.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Hexachloroethane - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Case Report: Hexachloroethane Smoke Inhalation: A Rare Cause of Severe Hepatic Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbino.com [nbino.com]
- 13. marketpublishers.com [marketpublishers.com]
- 14. Hexachloroethane | Public Health Statement | ATSDR [www.cdc.gov]
- To cite this document: BenchChem. [A Technical Guide to the Historical Industrial Applications of Hexachloroethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051795#historical-applications-of-hexachloroethane-in-industry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com